2-Acetyl-5-chloro-6-methoxynaphthalene
Description
Structurally, it belongs to the family of polycyclic aromatic hydrocarbons (PAHs) modified with functional groups that influence its physicochemical and biological properties. This compound is closely related to pharmaceutical intermediates, such as those used in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) like Naproxen. Key properties include:
- Molecular formula: C₁₃H₁₁ClO₂ (inferred from similar compounds in and ).
- Molecular weight: ~214.68 g/mol (calculated by adding chlorine’s atomic mass to the base structure in ).
- Topological polar surface area (TPSA): ~26.3 Ų (similar to 6-methoxy-2-acetonaphthone in ).
Its chlorine substituent enhances electrophilicity and may alter solubility and metabolic stability compared to non-halogenated analogs.
Properties
CAS No. |
13101-93-4 |
|---|---|
Molecular Formula |
C13H11ClO2 |
Molecular Weight |
234.68 g/mol |
IUPAC Name |
1-(5-chloro-6-methoxynaphthalen-2-yl)ethanone |
InChI |
InChI=1S/C13H11ClO2/c1-8(15)9-3-5-11-10(7-9)4-6-12(16-2)13(11)14/h3-7H,1-2H3 |
InChI Key |
HZZKQNQXGHJQRF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C(=C(C=C2)OC)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Bromine’s larger atomic radius may increase steric hindrance compared to chlorine.
- Polarity : Methoxy and acetyl groups contribute to similar TPSA values across acetylated derivatives, suggesting comparable solubility in polar solvents .
- Pharmaceutical Relevance: The non-halogenated 6-methoxy-2-acetonaphthone is directly cited in pharmacopeias, while halogenated variants like the chloro and bromo compounds may serve as intermediates or impurities in drug synthesis .
Toxicological and Environmental Profiles
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